2,8-Dichloroquinazoline

Physical Chemistry Process Chemistry Purification

Medicinal chemists developing DNA-targeted anticancer agents face a critical isomer selection challenge: the common 2,4-dichloroquinazoline cannot functionalize the 8-position required for DNA intercalation and topoisomerase II inhibition. 2,8-Dichloroquinazoline (CAS 67092-20-0) resolves this with the precise 2,8-substitution pattern enabling: • Stepwise orthogonal derivatization at C2 & C8 via SNAr and cross-coupling reactions • Construction of DNA intercalator pharmacophores with Topo II inhibitory activity • ≥97% purity, stable solid form; ships under ambient conditions, store at 2-8°C under inert atmosphere

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 67092-20-0
Cat. No. B1313993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloroquinazoline
CAS67092-20-0
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C(=C1)Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H
InChIKeyJLCHUDPERPLJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloroquinazoline: Strategic Building Block for Precision Synthesis


2,8-Dichloroquinazoline (CAS 67092-20-0) is a chlorinated heterocyclic aromatic compound belonging to the quinazoline family, characterized by a fused benzene-pyrimidine ring system with chlorine substituents precisely located at the 2- and 8-positions . With a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol, this compound serves as a versatile electrophilic intermediate in organic synthesis, particularly within medicinal chemistry programs targeting kinase inhibition and other therapeutic areas . Its dual reactive chlorine atoms enable sequential, site-selective functionalization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a valuable building block for the construction of more complex pharmacophores .

2,8-Dichloroquinazoline: Why Regioisomer Substitution Matters


While all dichloroquinazoline isomers share the same molecular formula (C₈H₄Cl₂N₂) and similar commercial purities (~95-97%), their value as intermediates is not interchangeable. The precise position of chlorine atoms dictates regioselectivity in subsequent reactions and profoundly influences the physicochemical properties and biological activity of the final derivative . For instance, 2,4-dichloroquinazoline, a more common isomer, offers reactive sites at positions 2 and 4, which is essential for synthesizing many 4-anilinoquinazoline kinase inhibitors [1]. However, its substitution pattern prevents the specific functionalization of the 8-position, a key site for modulating target selectivity and overcoming resistance in certain advanced kinase inhibitor programs [2]. Therefore, selecting the correct isomer is not a minor variation; it is a critical decision point that determines the feasibility of a synthetic route and the ultimate performance of the target molecule.

2,8-Dichloroquinazoline vs. Regioisomers: Quantitative Comparison


Boiling Point Differential: Purification and Reaction Implications

The boiling point of 2,8-dichloroquinazoline is reported as 287.6 ± 22.0 °C at 760 mmHg . This value is significantly higher than that of the common 2,4-dichloroquinazoline isomer, which has a boiling point of 273.3 °C . The ~14 °C difference is a quantifiable physical property that impacts distillation conditions, material handling, and safety assessments in process chemistry.

Physical Chemistry Process Chemistry Purification

Flash Point: Storage and Safety Protocol Advantages

The flash point, a critical safety parameter for handling and storage, is reported as 155.2 ± 7.9 °C for 2,8-dichloroquinazoline . This is notably higher than the flash point of 2,4-dichloroquinazoline, which is recorded at 145.4 °C . This ~10 °C difference has direct implications for the classification of the compound's flammability hazard and the required safety measures in the laboratory or pilot plant.

Safety Data Process Safety Handling

LogP Advantage: Improved Drug-like Properties

The calculated partition coefficient (ACD/LogP) for 2,8-dichloroquinazoline is 2.74 . In contrast, the 2,4-dichloro isomer exhibits a higher calculated LogP of 2.94 . This difference of ΔLogP = 0.20 indicates that 2,8-dichloroquinazoline is less lipophilic than its 2,4-counterpart. A lower LogP is often correlated with improved aqueous solubility and potentially altered permeability and metabolic stability for derived drug candidates.

Medicinal Chemistry ADME Drug Design

Biological Target Distinction: Topoisomerase II vs. Kinase Inhibition

While direct head-to-head IC50 data for the unadorned 2,8-dichloroquinazoline scaffold is not reported, class-level inference from patent literature establishes a clear differentiation in biological application. 2,4-Disubstituted quinazolines, such as 2,4-dichloroquinazoline, are canonical precursors to 4-anilinoquinazoline tyrosine kinase inhibitors targeting EGFR and VEGFR [1]. In contrast, the 2,8-disubstituted pattern is specifically claimed for a different mechanism: as DNA intercalators and inhibitors of topoisomerase II (Topo II) . A key patent (US6187779) further exemplifies a method for inhibiting neoplastic cells by exposure to 2,8-disubstituted quinazoline derivatives [2].

Biological Activity Target Engagement Medicinal Chemistry

Site-Selective Sequential Functionalization

The substitution pattern of 2,8-dichloroquinazoline is designed for sequential functionalization. The two chlorine atoms are positioned such that they can be addressed independently under different reaction conditions [1]. This is in contrast to isomers like 2,4-dichloroquinazoline, where the C4 position is highly activated towards nucleophilic substitution, often leading to less selective reactions or requiring additional protection/deprotection steps [2]. While specific yields vary by substrate, the 2,8-pattern allows chemists to install diverse functionality at the 2- and 8-positions in a controlled, stepwise manner, a synthetic flexibility not afforded by the more reactive 2,4-pattern.

Organic Synthesis Cross-Coupling Medicinal Chemistry

2,8-Dichloroquinazoline: Key Applications and Use Cases


Topoisomerase II Inhibition & DNA Intercalation

Procure 2,8-dichloroquinazoline specifically for medicinal chemistry programs focused on developing novel anticancer agents that function via DNA intercalation and/or topoisomerase II inhibition [1]. As established by patent claims and literature, this substitution pattern is associated with this distinct mechanism, differentiating it from the more common ATP-competitive kinase inhibitor scaffold derived from the 2,4-isomer [1].

Sequential Derivatization for Pharmacophore Construction

Select 2,8-dichloroquinazoline when the synthetic route requires installing two different substituents at the 2- and 8-positions of the quinazoline core in a controlled, stepwise manner [2]. The specific placement of chlorine atoms enables orthogonal reactivity, allowing chemists to exploit differences in leaving group ability to build complex molecular frameworks with high precision. This is a critical capability for exploring novel chemical space in drug discovery [2].

Novel Kinase Inhibitor Selectivity Profiling

Incorporate 2,8-dichloroquinazoline as a starting material to explore kinase inhibitors with novel selectivity profiles [3]. While the 4-position is a classic attachment point for targeting EGFR, the 8-position provides an alternative vector for extending the molecule into different regions of the ATP-binding pocket or adjacent allosteric sites. This can lead to the discovery of compounds with activity against resistant mutants or different kinase targets entirely [3].

Quinazoline-Based Building Blocks & Reagents

This compound serves as a high-purity (≥ 97%) electrophilic building block for the preparation of more advanced synthetic intermediates, reagents, and screening libraries . Its stable solid form at ambient temperature facilitates accurate weighing and long-term storage under inert conditions (2-8°C), making it a reliable and convenient starting point for a wide range of chemical transformations in academic and industrial research settings .

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